PROTAC BRD4 Degrader-2

BRD4 Bromodomain 1 Binding Affinity PROTAC Structure-Activity Relationship

Researchers face conflicting data when bromodomain inhibition fails to suppress oncogenic c-Myc due to BRD4 protein accumulation. This heterobifunctional PROTAC solves the problem by inducing CRBN-dependent BRD4 degradation. - Degradation potency: BRD4 BD1 IC50 = 14.2 nM; THP-1 cell growth IC50 = 1.83 µM - Orthogonal tool: Active in VHL-loss models where VHL-recruiting PROTACs fail - Essential control: Pair with Compound 21 to study linker-dependent affinity-potency inversion Immediate supply for in vivo and in vitro validation studies.

Molecular Formula C40H39N9O7
Molecular Weight 757.8 g/mol
Cat. No. B12428534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD4 Degrader-2
Molecular FormulaC40H39N9O7
Molecular Weight757.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC5=CN(N=N5)CCOCC(=O)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O)C
InChIInChI=1S/C40H39N9O7/c1-23-36(24(2)56-44-23)26-12-13-32-29(18-26)37(25-8-5-4-6-9-25)49(40(54)46(32)3)20-27-19-47(45-43-27)16-17-55-22-35(51)41-31-11-7-10-28-30(31)21-48(39(28)53)33-14-15-34(50)42-38(33)52/h4-13,18-19,33,37H,14-17,20-22H2,1-3H3,(H,41,51)(H,42,50,52)
InChIKeyLSXNGBATZZFCNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRD4 Degrader-2 Overview


PROTAC BRD4 Degrader-2 (CAS: 2185795-53-1), also identified as Compound 17 in the primary literature, is a heterobifunctional proteolysis-targeting chimera (PROTAC) that connects a dihydroquinazolinone-based BRD4 ligand to a cereblon (CRBN) E3 ligase ligand derived from lenalidomide/pomalidomide [1]. It is designed to induce ubiquitin-proteasome-dependent degradation of the BRD4 protein, an epigenetic reader and key oncogenic driver, rather than merely inhibiting its bromodomain function [1]. This compound exhibits a BRD4 BD1 IC50 of 14.2 nM and inhibits the growth of the THP-1 human monocytic lymphoma cell line with an IC50 of 1.83 μM [1].

Mechanism BRD4 protein degradation via ubiquitin-proteasome system, not bromodomain inhibition
E3 Ligase Cereblon (CRBN)-dependent degradation pathway study context
Warhead Dihydroquinazolinone-based BRD4-targeting scaffold orthogonal to JQ1-derived PROTACs

PROTAC BRD4 Degrader-2 vs. BRD4 Inhibitors


Substituting PROTAC BRD4 Degrader-2 with a conventional BRD4 inhibitor (e.g., JQ1, OTX015) or even a close PROTAC analog is scientifically invalid because its mechanism relies on BRD4 protein degradation rather than competitive bromodomain blockade. BRD4 inhibitors paradoxically cause BRD4 protein accumulation and exhibit reversible binding, limiting their suppression of downstream oncogenes like c-Myc [1]. PROTAC BRD4 Degrader-2, as a cereblon-recruiting degrader, irreversibly removes the entire BRD4 scaffolding protein, abolishing both its enzymatic and scaffolding functions [1]. Critically, even within the same dihydroquinazolinone-based PROTAC series, structural variations in the linker and E3 ligase ligand dramatically alter the balance between target binding affinity and cellular degradation potency, as demonstrated by the divergent profiles of Compound 17 (Degrader-2) versus Compound 21, which we quantify below [1].

BRD4 inhibitors Conventional inhibitors (e.g., JQ1) may cause BRD4 accumulation, not removal; degradation mechanism may not transfer
PROTAC analogs Linker composition and E3 ligand choice dramatically shift degradation efficiency; even same-series compounds may differ
E3 ligase context CRBN-dependent degradation profile may require CRBN expression verification; VHL-recruiting PROTACs show opposite dependence

PROTAC BRD4 Degrader-2 Analog Comparison


BRD4 BD1 Binding Affinity vs. Compound 21

Within the same dihydroquinazolinone-based PROTAC series reported by Zhang et al., PROTAC BRD4 Degrader-2 (Compound 17) demonstrates a 2.94-fold stronger binding affinity for the BRD4 BD1 domain compared to the series' lead Compound 21, the only other compound in this series for which full biochemical and cellular profiling is available [1]. This differential highlights that a higher BRD4 BD1 affinity does not linearly translate into superior cellular potency, making this compound a valuable tool for dissecting the role of target engagement efficiency in PROTAC pharmacology [1].

BRD4 BD1 Affinity
Head-to-head
Degrader-2 IC50 14.2 nM vs. Compound 21 IC50 41.8 nM (2.94-fold higher affinity)
Supports target engagement study context
Within same dihydroquinazolinone series
BRD4 Bromodomain 1 Binding Affinity PROTAC Structure-Activity Relationship

THP-1 Antiproliferative Activity vs. Compound 21

Despite its superior target binding affinity, PROTAC BRD4 Degrader-2 (Compound 17) exhibits a 2.26-fold weaker inhibition of THP-1 cell proliferation compared to the series lead Compound 21 [1]. This non-linear relationship between biochemical affinity and cellular potency is a critical differentiator for experimental design, as it underscores that linker composition and ternary complex formation kinetics, rather than binary binding affinity alone, dictate degradation efficiency [1].

THP-1 Proliferation
Head-to-head
Degrader-2 IC50 1.83 μM vs. Compound 21 IC50 0.81 μM (2.26-fold less potent)
Reported non-linear affinity–potency gap
THP-1 cell line, 72 h assay
Antiproliferative Activity THP-1 Leukemia Model PROTAC Cellular Potency

Dihydroquinazolinone vs. JQ1 PROTAC Chemotypes

PROTAC BRD4 Degrader-2 utilizes a dihydroquinazolinone core as the BRD4-targeting warhead, which is chemically and pharmacologically distinct from the thienodiazepine (JQ1-derived) warhead used in dBET1 and ARV-825 [1][2]. This structural divergence impacts target engagement kinetics, BRD4 domain selectivity, and potential resistance profiles. For example, dBET1 has a reported BRD4 degradation DC50 of 140-430 nM depending on cell line [2], while ARV-825 displays a sub-nanomolar DC50 (<1 nM) in Burkitt lymphoma cells [3]. The absence of a formal DC50 value for Degrader-2 in the primary literature precludes a direct degradation potency comparison, but its moderate cellular IC50 (1.83 μM) suggests it operates in a distinct kinetic and efficacy window.

vs. JQ1 PROTACs
Cross-study
Degrader-2 THP-1 IC50 1.83 μM; ARV-825 cell IC50 2–50 nM; dBET1 DC50 140–430 nM
Orthogonal chemotype for resistance profiling
Cross-study comparison; cell lines differ
PROTAC Chemotype BRD4 Ligand Scaffold CRBN-Recruiting Degraders

CRBN vs. VHL E3 Ligase Mechanism: Degrader-2 vs. MZ1

MZ1, a VHL-recruiting PROTAC, preferentially degrades BRD4 over BRD2/BRD3 with DC50 values of 8-23 nM in H661 and H838 cells [2]. PROTAC BRD4 Degrader-2, by contrast, operates through a cereblon-dependent mechanism. While its degradation selectivity across the BET family has not been explicitly profiled in the primary paper, the E3 ligase choice fundamentally alters the substrate repertoire and cell-type dependence of degradation [1]. MZ1's VHL-dependent activity is restricted to VHL-proficient cells, whereas Degrader-2's CRBN dependence makes it suitable for systems where cereblon expression is high or VHL is lost. This mechanistic bifurcation is a key selection criterion for in vivo model matching.

CRBN vs. VHL
Class-level
Degrader-2 (CRBN-dependent); MZ1 (VHL-dependent, BRD4 DC50 8–23 nM). Degrader-2 BET selectivity data not reported
CRBN-based alternative for VHL-incompetent models
E3 ligase expression context required
E3 Ligase Preference VHL vs. CRBN Degradation Selectivity

PROTAC BRD4 Degrader-2 Application Scenarios


Target Engagement–Efficacy Gap Analysis

PROTAC BRD4 Degrader-2 (IC50 14.2 nM for BD1; 1.83 μM in THP-1) and Compound 21 (IC50 41.8 nM for BD1; 0.81 μM in THP-1) together constitute an ideal matched pair for investigating why stronger binary target binding does not guarantee superior cellular degradation efficiency [1]. Researchers can use Degrader-2 as the high-affinity, lower-potency probe alongside Compound 21 to dissect ternary complex formation kinetics, linker optimization, and intracellular pharmacokinetic contributions to PROTAC efficacy [1].

JQ1-Orthogonal BRD4 Degradation Probe

Cells resistant to JQ1 or JQ1-based PROTACs (e.g., dBET1, ARV-825) often harbor mutations in the bromodomain that affect thienodiazepine binding. PROTAC BRD4 Degrader-2, built on a dihydroquinazolinone warhead chemically distinct from JQ1, provides an orthogonal tool to confirm whether resistance is scaffold-specific or mechanism-wide [1][2][3]. Its use can validate BRD4 as a target in resistant models and guide the development of next-generation degraders [1].

CRBN-Dependent Degradation in VHL-Deficient Models

In cancer models with VHL loss-of-function (e.g., clear cell renal cell carcinoma), VHL-recruiting PROTACs like MZ1 are mechanistically inactive. PROTAC BRD4 Degrader-2, which hijacks cereblon, remains fully functional in these contexts [1][4]. This makes Degrader-2 the preferred BRD4 degrader for target validation studies in VHL-null tumors or when comparing CRBN- versus VHL-dependent degradation pathways [1][4].

Dihydroquinazolinone PROTAC Linker SAR

The primary paper explicitly demonstrates that linker composition is the dominant variable in this PROTAC series: Degrader-2 and Compound 21 share the same BRD4 warhead and E3 ligase ligand but differ in their polyethylene glycol linker architecture, leading to the inverted affinity–potency relationship [1]. Degrader-2 is therefore the essential starting compound for any medicinal chemistry campaign aiming to optimize the linker of dihydroquinazolinone-based BRD4 PROTACs [1].

Application
Selection Property
Validation Focus
Target engagement–degradation efficiency studies
Linker-dependent affinity–potency profile
Ternary complex formation kinetics
JQ1-orthogonal BRD4 degradation probe
Dihydroquinazolinone warhead scaffold
Scaffold-specific target validation in resistant models
CRBN-dependent degradation in VHL-deficient models
Cereblon E3 ligase recruitment
E3 ligase expression profiling
Linker structure-activity relationship studies
Polyethylene glycol linker architecture
Linker-dependent degradation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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